α-麦醇蛋白 (43-49)

描述

alpha-Gliadin (43-49) is a Gliadian sequence peptide which induced leukocyte migration inhibition, but could be blocked by naloxone.

科学研究应用

作物基因组编辑

α-麦醇蛋白 (43-49): 在作物科学中,它在CRISPR/Cas9基因组编辑技术的发展中发挥了重要作用 。通过靶向小麦中的α-麦醇蛋白基因,研究人员旨在生产低麸质小麦品种,这可能有利于患有麸质敏感性疾病(如乳糜泻)的个人。

免疫原性表征

研究人员利用α-麦醇蛋白 (43-49)来了解其在乳糜泻方面的免疫原性潜力 。这项研究对于开发不太可能在易感个体中引发免疫反应的小麦品种至关重要。

生物技术应用

在生物技术领域,α-麦醇蛋白 (43-49)在通过杂交和选择育种实践开发新的小麦品种中发挥作用 。目标是创造出具有更少或没有乳糜泻表位的麦,使其更安全地供麸质不耐受者食用。

农业发展

α-麦醇蛋白 (43-49)在农业中的应用侧重于降低小麦粉的免疫原性 。这包括沉默α-麦醇蛋白基因,以降低乳糜泻中的抗原反应,这可能导致无麸质小麦产品的生产。

药物研究

在药物研究中,研究人员正在研究α-麦醇蛋白 (43-49)等肽在免疫反应中的作用 。了解这些肽如何与人体免疫系统相互作用,可以为自身免疫性疾病(如乳糜泻)带来更好的治疗方法。

营养学研究

α-麦醇蛋白 (43-49): 在营养学研究中也很重要,其中研究了它对食物消化和免疫激活的影响 。这些研究的见解有助于制定针对麸质相关疾病患者的膳食指南和营养建议。

作用机制

Target of Action

Alpha-Gliadin (43-49) is a sequence peptide derived from gliadin, the major protein component of gluten . It primarily targets mononuclear leukocytes and has been shown to induce leukocyte migration inhibition .

Mode of Action

Alpha-Gliadin (43-49) interacts with its targets by modulating intracellular calcium homeostasis . Specifically, it mobilizes calcium from intracellular stores, including the endoplasmic reticulum (ER) and mitochondria . This mobilization of calcium activates the enzymatic function of intracellular tissue transglutaminase (tTG), a crucial player in the pathogenesis of celiac disease .

Biochemical Pathways

The peptide’s action affects several biochemical pathways. By mobilizing calcium from the ER, it can promote an ER-stress pathway that may be relevant in celiac disease pathogenesis . Furthermore, the activation of intracellular tTG could alter inflammatory key regulators, induce deamidation of immunogenic peptides, and promote gliadin-tTG crosslinking in enterocytes and specialized antigen-presenting cells .

Pharmacokinetics

It’s known that the peptide is soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to fully understand the ADME properties of Alpha-Gliadin (43-49) and their impact on its bioavailability.

Result of Action

The action of Alpha-Gliadin (43-49) leads to significant molecular and cellular effects. It triggers an immune response, upregulates the expression of interleukin (IL)-15 and cyclooxygenase (COX)-2, promotes the expression of CD25 on monocytes and macrophages, and the expression of CD83 on dendritic cells . These effects contribute to the immunogenic potential of wheat flour, which is a concern for individuals with celiac disease .

Action Environment

The action, efficacy, and stability of Alpha-Gliadin (43-49) can be influenced by various environmental factors. For instance, its solubility in water suggests that the peptide’s action could be affected by the hydration status of the environment. Additionally, storage conditions can impact the peptide’s stability . More research is needed to fully understand how different environmental factors influence the action of Alpha-Gliadin (43-49).

属性

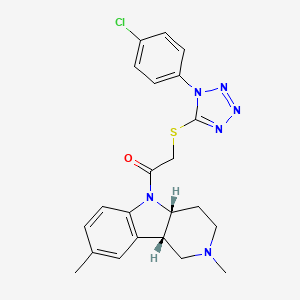

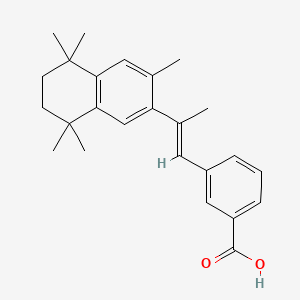

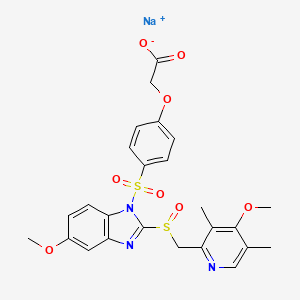

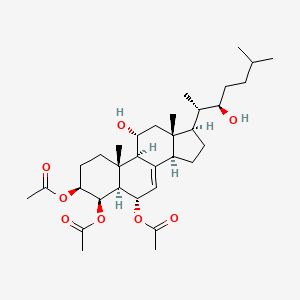

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H57N9O11/c44-28(23-26-12-14-27(53)15-13-26)40(59)50-20-4-9-32(50)37(56)47-29(16-18-35(45)54)41(60)51-21-5-10-33(51)38(57)48-30(17-19-36(46)55)42(61)52-22-6-11-34(52)39(58)49-31(43(62)63)24-25-7-2-1-3-8-25/h1-3,7-8,12-15,28-34,53H,4-6,9-11,16-24,44H2,(H2,45,54)(H2,46,55)(H,47,56)(H,48,57)(H,49,58)(H,62,63)/t28-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFISQMZJLWFEE-NXBWRCJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H57N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893903 | |

| Record name | alpha-Gliadin (43-49) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

876.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107936-65-2 | |

| Record name | alpha-Gliadin (43-49) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107936652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Gliadin (43-49) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。